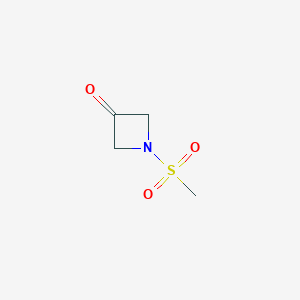

1-(Methylsulfonyl)azetidin-3-one

Description

1-(Methylsulfonyl)azetidin-3-one is a four-membered β-lactam derivative characterized by a sulfonyl group (-SO₂CH₃) at the 1-position and a ketone at the 3-position of the azetidine ring. This compound is of significant interest in medicinal chemistry due to the inherent ring strain of the azetidinone core, which enhances reactivity and enables interactions with biological targets. The methylsulfonyl group contributes to electronic stabilization and modulates solubility, making it a versatile scaffold for drug development .

Properties

IUPAC Name |

1-methylsulfonylazetidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c1-9(7,8)5-2-4(6)3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJHFTGICZEJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)azetidin-3-one can be synthesized through several methods. One common approach involves the mesylation of azetidin-3-one. The process typically includes the reaction of azetidin-3-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: Industrial production of 1-(Methylsulfonyl)azetidin-3-one often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process may include crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)azetidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azetidines .

Scientific Research Applications

1-(Methylsulfonyl)azetidin-3-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)azetidin-3-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring can also participate in ring-opening reactions, which can further influence its biological activity .

Comparison with Similar Compounds

Azetidinone Derivatives with Sulfonamide Substituents

Azetidinone derivatives synthesized via sulfonamide intermediates (e.g., 5a1–6,5b1–6) share structural similarities with 1-(methylsulfonyl)azetidin-3-one. These compounds feature chloroacetyl and arylidene hydrazine substituents (e.g., N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides) (Scheme 1, ). Key differences include:

- Biological Activity: Sulfonamide-linked azetidinones () are primarily antimicrobial, while 1-(methylsulfonyl)azetidin-3-one’s reactivity suggests broader applications in covalent enzyme inhibition.

Table 1: Comparison of Azetidinone Derivatives

Sulfonylhydrazine Prodrugs

The sulfonylhydrazine prodrug 101M () shares a sulfonyl group but differs in core structure. Key distinctions include:

- Mechanism : 101M acts as a DNA crosslinking agent via chloroethyl groups, whereas 1-(methylsulfonyl)azetidin-3-one’s β-lactam may target serine proteases.

- Therapeutic Profile: 101M exhibits broad antineoplastic activity (e.g., against L1210 leukemia and glioblastoma) with CNS penetration, while the azetidinone’s applications remain exploratory .

Table 2 : Anticancer Sulfonyl Compounds Comparison

Azetidine-Sulfonic Acid Derivatives

Patent-derived compounds like azetidine-1-sulfonic acid derivatives () feature fused heterocycles (e.g., imidazo-pyrrolo-pyrazine). Contrasts include:

Methylsulfonyl-Containing Pharmaceuticals

Lenacapavir (), an HIV capsid inhibitor, contains methylsulfonyl groups but within a polycyclic framework. Comparisons highlight:

- Role of Sulfonyl : In lenacapavir, sulfonyl groups stabilize tertiary structures; in 1-(methylsulfonyl)azetidin-3-one, they activate the β-lactam for nucleophilic attack.

- Therapeutic Scope: Lenacapavir targets viral capsid assembly, while the azetidinone’s small size favors protease targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.